2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative featuring a 4-methoxyphenyl substituent at position 2, a ketone group at position 4, and an acetamide side chain linked to a 2-methylphenyl group.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-3-4-6-17(14)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)15-7-9-16(29-2)10-8-15/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYMQABVQADJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1030089-18-9) belongs to a class of pyrazolo[1,5-d][1,2,4]triazine derivatives. This class has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 389.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Research indicates that pyrazolo[1,5-d][1,2,4]triazines can act as inhibitors of various kinases and have shown promising results in targeting pathways associated with tumor growth.
Enzymatic Inhibition
Studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibit inhibitory effects on:
- Janus Kinase (JAK) : Key in the signaling pathways for several hematological malignancies.
- Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation.
These interactions may lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of this compound. The following cell lines were utilized:
- U87-MG : Human glioblastoma cell line
- A549 : Human lung carcinoma cell line
- MCF-7 : Human breast cancer cell line
The results indicated that the compound exhibited significant cytotoxic effects across these lines with IC50 values ranging from 10 µM to 25 µM depending on the specific cell line tested.
Case Study: Glioblastoma Treatment
In a focused study on glioblastoma treatment:
- Methodology : Cells were treated with varying concentrations of the compound for 72 hours.
- Results : The compound led to a dose-dependent decrease in cell viability. Notably, the glioblastoma cells showed a higher sensitivity compared to normal glial cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains.
Testing Against Bacteria
The compound was tested against:
- Staphylococcus aureus
- Escherichia coli
Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 50 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives. Modifications at specific positions on the triazine ring or substituents on the phenyl groups can enhance potency and selectivity towards targeted enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and acetamide side chain. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group (electron-donating) may enhance metabolic stability compared to fluorine (electron-withdrawing), which could improve binding affinity to hydrophobic targets. However, fluorine’s smaller size might reduce steric hindrance .
- The furylmethyl group in the fluorinated analog introduces polarity, which may limit bioavailability . The discontinued N-(4-chlorobenzyl) derivative’s chlorine atom could confer reactivity but may also contribute to toxicity, explaining its discontinued status .
Research Findings and Limitations
- Discontinued Derivatives : The N-(4-chlorobenzyl) analog’s discontinuation suggests challenges in efficacy or safety during preclinical evaluation .
Notes
Substituent choice significantly impacts physicochemical properties and bioactivity.
The lack of explicit pharmacological data for the target compound underscores the need for further in vitro/in vivo studies.
Structural analogs highlight the importance of balancing lipophilicity and polarity for drug-like properties .
Q & A
Q. What methodologies validate target engagement in complex biological matrices?
- Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in cell lysates. Combine with SPR (Surface Plasmon Resonance) for kinetic analysis (ka/kd values). Cross-reference with RNAi knockdown to assess functional dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
